5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Overview
Description
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a compound with a molecular weight of 317.17 . It is also known as 5-hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7,14H,1H2,2-4H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent testing in biological systems .
- The results have shown that indole derivatives can have various biologically vital properties .
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Antiviral Research
- Indole derivatives have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- The methods of application involve the synthesis of these compounds and their testing against various viruses .
- The results have shown that some indole derivatives can have potent antiviral activities .
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Chemical Synthesis
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Multicomponent Reactions
- Indole derivatives have been used in multicomponent reactions . For example, a copper(I)-catalyzed cascade multicomponent reaction strategy was performed for the construction of 5-hydroxy-1 H-pyrrol-2(5 H)-ones bearing an indole moiety .
- The methods of application involve the synthesis of these compounds and their testing in various multicomponent reactions .
- The results have shown that indole derivatives can be used to synthesize a wide range of complex molecules .
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Material Science
- Indole derivatives have been used in the field of material science . For example, they can be used in the development of organic semiconductors .
- The methods of application involve the synthesis of these compounds and their testing in various material science applications .
- The results have shown that indole derivatives can be used to develop a wide range of materials with unique properties .
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Agriculture
- Indole derivatives have been used in the field of agriculture . For example, they can be used as plant growth regulators .
- The methods of application involve the synthesis of these compounds and their testing on various plants .
- The results have shown that indole derivatives can be used to enhance the growth and productivity of various crops .
Safety And Hazards
properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-ol;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOQZGDUDZIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563797 | |
Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |
CAS RN |
59223-23-3 | |
Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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